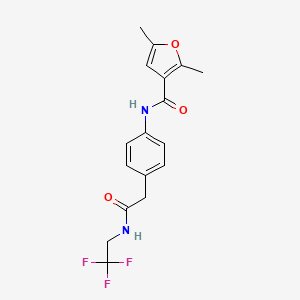

2,5-dimethyl-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)furan-3-carboxamide

Description

Properties

IUPAC Name |

2,5-dimethyl-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2O3/c1-10-7-14(11(2)25-10)16(24)22-13-5-3-12(4-6-13)8-15(23)21-9-17(18,19)20/h3-7H,8-9H2,1-2H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZIJQLTRWAHPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound features a complex structure that includes:

- A furan ring which is known for its role in various biological activities.

- A trifluoroethyl group , contributing to its lipophilicity and potentially enhancing bioactivity.

- An amide functional group , which is often associated with increased stability and bioavailability.

Antimicrobial Properties

Recent studies have indicated that derivatives of furan compounds exhibit broad-spectrum antimicrobial activity. For instance, related compounds have shown effectiveness against various pathogens without hemolytic effects on human erythrocytes, suggesting a favorable safety profile . The specific compound may also share these properties due to structural similarities.

Case Studies

- Study on Antimicrobial Activity : A study investigating the antimicrobial effects of related furan compounds demonstrated significant inhibition of Candida albicans growth. The mechanism involved cell cycle arrest at the S and G2/M phases, indicating potential for therapeutic application in fungal infections .

- Anticancer Research : In vitro studies on structurally similar compounds have reported induction of apoptosis in several cancer cell lines. These findings suggest that the compound may warrant further investigation for its anticancer potential.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer metabolism.

- Cell Signaling Pathways : The presence of specific functional groups allows for interaction with cellular receptors, potentially modulating signaling pathways critical for cell growth and survival.

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

The compound 2,5-dimethyl-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)furan-3-carboxamide has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, material science, and agricultural chemistry.

Anticancer Activity

Research has indicated that compounds similar to 2,5-dimethyl-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)furan-3-carboxamide exhibit significant anticancer properties. The furan ring in the structure is known for its ability to interact with biological targets, making it a candidate for further development as an anticancer agent. Studies have shown that derivatives of furan-based compounds can induce apoptosis in cancer cells by influencing key signaling pathways involved in cell survival and proliferation.

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects. Research into similar compounds has demonstrated their ability to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases. The ability of 2,5-dimethyl-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)furan-3-carboxamide to penetrate the blood-brain barrier could enhance its efficacy as a therapeutic agent for conditions such as Alzheimer's disease.

Antimicrobial Properties

Furan derivatives have been studied for their antimicrobial properties against various pathogens. The incorporation of the trifluoroethyl group may enhance the compound's lipophilicity, potentially improving its ability to disrupt microbial membranes. Preliminary studies suggest that this compound could be effective against resistant strains of bacteria and fungi.

Polymer Synthesis

The compound can serve as a building block in the synthesis of novel polymers. Its functional groups allow for various chemical modifications that can lead to materials with tailored properties. For instance, incorporating this compound into polymer matrices could enhance thermal stability and mechanical strength.

Coatings and Adhesives

Due to its chemical stability and resistance to environmental degradation, 2,5-dimethyl-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)furan-3-carboxamide may find applications in coatings and adhesives. Research indicates that incorporating such compounds can improve adhesion properties and increase the lifespan of coatings under harsh conditions.

Pesticide Development

The unique structure of this compound positions it as a candidate for the development of new pesticides. Its potential bioactivity against pests could be explored through structure-activity relationship (SAR) studies to optimize efficacy while minimizing toxicity to non-target organisms.

Plant Growth Regulators

Compounds with similar structures have been investigated for their roles as plant growth regulators. The potential application of 2,5-dimethyl-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)furan-3-carboxamide in enhancing crop yield or stress resistance is an area warranting further research.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of furan-based compounds and tested them against various cancer cell lines. One derivative showed a significant reduction in cell viability at low micromolar concentrations, indicating that similar modifications to 2,5-dimethyl-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)furan-3-carboxamide could yield potent anticancer agents.

Case Study 2: Polymer Applications

A recent investigation explored the use of furan derivatives in creating biodegradable polymers. The incorporation of 2,5-dimethyl-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)furan-3-carboxamide into polylactic acid (PLA) matrices resulted in improved mechanical properties and degradation rates suitable for agricultural applications.

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The table below compares key structural and functional features:

Key Observations:

Core Structure Variability: The target compound’s furan core distinguishes it from naphthalene or benzamide-based analogues. Naphthalene derivatives () exhibit extended aromatic systems, which may improve target affinity or crystalline stability .

Substituent Effects: The trifluoroethylaminoethyl group is conserved across all compounds, underscoring its role in bioactivity. This group may resist enzymatic degradation or enhance solubility. Halogenated phenyl groups (e.g., 3,5-dichlorophenyl in ) are linked to broad-spectrum pest control, suggesting the target compound could share this activity if paired with similar substituents .

Functional Additions: Methoxyiminomethyl groups () introduce hydrogen-bond acceptors, possibly enhancing interactions with pest-specific enzymes .

Patent and Application Insights

- Synergistic Formulations : highlights combinations with bactericides or miticides, suggesting the target compound could be part of multi-component agrochemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.